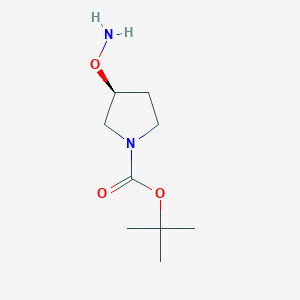

tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate

描述

tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate is a compound that features a tert-butyl group attached to a pyrrolidine ring, which is further functionalized with an aminooxy group

准备方法

The synthesis of tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with an appropriate pyrrolidine derivative. One common method includes the use of di-tert-butyl dicarbonate or a chloroformate and sodium azide with an aromatic carboxylic acid to produce the corresponding acyl azide. The acyl azide undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an amine to form the carbamate . Industrial production methods may involve the use of flow microreactor systems for more efficient and sustainable synthesis .

化学反应分析

tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Reduction: The aminooxy group can be reduced under specific conditions to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate has several applications in scientific research:

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein modifications.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

作用机制

The mechanism of action of tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and proteins. The aminooxy group can form covalent bonds with active site residues, thereby inhibiting enzyme activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

相似化合物的比较

Similar compounds to tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate include other carbamate derivatives and aminooxy-functionalized molecules. Some examples are:

tert-Butyl carbamate: A simpler carbamate derivative used in various organic synthesis reactions.

Aminooxyacetic acid: A compound with a similar aminooxy functional group, used in biochemical studies.

生物活性

tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate is a compound of significant interest in biochemical research due to its unique structural features, particularly the aminooxy functional group. This compound is characterized by its potential interactions with various biological macromolecules, which may lead to inhibition of enzymatic activities or modifications of protein structures. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H19N2O3, with a molecular weight of approximately 215.28 g/mol. The presence of the aminooxy group enhances its reactivity in biological systems, making it a valuable tool for studying enzyme mechanisms and protein modifications.

| Property | Value |

|---|---|

| Molecular Formula | C10H19N2O3 |

| Molecular Weight | 215.28 g/mol |

| Functional Groups | Aminooxy, Carboxyl |

| Solubility | Soluble in DMSO |

The biological activity of this compound primarily arises from its aminooxy group, which can form covalent bonds with carbonyl groups in proteins and enzymes. This interaction may lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.

- Protein Modification : It can alter protein structures, potentially affecting their function and stability.

Case Studies and Research Findings

-

Enzymatic Inhibition Studies :

Research has indicated that compounds with aminooxy functionalities can inhibit various enzymes, including neuraminidases, which are critical in viral replication processes. For instance, studies have shown that similar compounds exhibit significant inhibitory effects on influenza virus neuraminidase, suggesting potential antiviral applications for this compound . -

Cell Viability Assays :

In vitro assays using cell cultures have demonstrated that this compound can reduce cytopathogenic effects caused by viruses. The 50% effective concentration (EC50) values were calculated using regression analysis, indicating the compound's potency in inhibiting viral-induced cell damage . -

Structural Activity Relationship (SAR) :

Comparative studies with structurally similar compounds reveal that the presence of the aminooxy group significantly enhances biological activity. For example, compounds lacking this group showed markedly reduced efficacy in enzyme inhibition assays.

Applications in Biochemistry

Due to its ability to interact with biological systems, this compound has several potential applications:

- Biochemical Probes : It can serve as a probe for studying enzyme mechanisms and protein modifications.

- Therapeutic Development : Its inhibitory properties against specific enzymes make it a candidate for drug development targeting viral infections or other diseases involving dysregulated enzyme activity.

属性

IUPAC Name |

tert-butyl (3S)-3-aminooxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)13-8(12)11-5-4-7(6-11)14-10/h7H,4-6,10H2,1-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBMUODKIHDYCT-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)ON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)ON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。